5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-
Description
The compound 5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)dimethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- features a benzocycloheptene core fused with a seven-membered ring system. Key structural attributes include:
- A tert-butyldimethylsilyl (TBS) ether at position 2, which serves as a protective group for hydroxyl functionality.
- A methyl group at position 5, enhancing steric bulk and hydrophobicity.
- Partial saturation (6,7,8,9-tetrahydro) of the fused ring system, reducing aromaticity and increasing conformational flexibility.
This compound is likely an intermediate in organic synthesis, particularly in pharmaceutical development, where the TBS group protects alcohols during multi-step reactions .
Properties
Molecular Formula |
C21H34O3Si |
|---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl]propanoic acid |
InChI |
InChI=1S/C21H34O3Si/c1-20(2,3)25(5,6)24-17-10-11-18-16(15-17)9-7-8-13-21(18,4)14-12-19(22)23/h10-11,15H,7-9,12-14H2,1-6H3,(H,22,23) |
InChI Key |
UVPWLKHEXNBGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Benzocycloheptene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of Functional Groups: The propanoic acid and silyl ether groups are introduced through specific reactions such as esterification and silylation.
Hydrogenation: The tetrahydro component is introduced via hydrogenation reactions under specific conditions to reduce double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related benzocycloheptene derivatives:
Key Observations:
- Substituent Diversity: The target compound’s TBS ether distinguishes it from analogs with hydroxyl (23445-16-1 ), amino (CID 39030 ), or methoxy (120316-36-1 ) groups. The TBS group enhances lipophilicity, making the compound more membrane-permeable than polar derivatives.
- Acid-Base Properties: The propanoic acid side chain introduces acidity (pKa ~4.8), enabling salt formation for improved solubility in formulations. In contrast, ethylamine derivatives (e.g., 41635-31-8 ) are basic and often isolated as hydrochlorides.
- Molecular Weight : The target’s higher molecular weight (~358.55) compared to simpler analogs (e.g., 177.22 for 23445-16-1 ) reflects the bulky TBS group, which may influence pharmacokinetics (e.g., absorption, distribution).
Research Findings and Trends
- Solubility and Bioavailability : The TBS group in the target compound reduces water solubility but improves permeability across biological membranes, a critical factor in prodrug design .
- Stability : Silyl ethers (e.g., TBS) are stable under basic conditions but cleaved by acidic or fluoride-based reagents, offering orthogonal protection strategies in multi-step syntheses .
Biological Activity
5H-Benzocycloheptene-5-propanoic acid, specifically the compound 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-, is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique bicyclic structure, which incorporates a benzocycloheptene moiety. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications. For example, derivatives of benzocycloheptenes have been synthesized from various precursors such as α-dehydro-ar-himachalene, leading to compounds with enhanced biological activities .
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Research has shown that derivatives of benzocycloheptenes exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds synthesized from α-dehydro-ar-himachalene demonstrated enhanced effectiveness against both gram-positive and gram-negative bacteria . The introduction of specific functional groups has been linked to increased potency.
2. Receptor Agonism
Benzocycloheptene derivatives have been noted for their ability to act as agonists for various receptors:
- ORL-1 Receptor Agonists : These compounds may modulate pain and anxiety responses.
- β3 Adrenergic Receptor Agonists : This activity suggests potential applications in metabolic disorders and obesity management .
3. Anti-inflammatory and Analgesic Effects
Some studies indicate that these compounds possess anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. Their analgesic effects could also be beneficial in pain management therapies .
4. Neuroprotective Effects
There is emerging evidence that certain derivatives may have neuroprotective properties, which could be relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Case Studies
A notable study involved the synthesis of several benzocycloheptene derivatives and their subsequent testing against a panel of microbial pathogens. The results indicated that specific modifications significantly enhanced antimicrobial efficacy compared to non-modified counterparts. For example, compounds with imine substitutions showed a marked increase in activity against Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activity of Selected Benzocycloheptene Derivatives
| Compound Name | Antimicrobial Activity | Receptor Target | Notable Effects |
|---|---|---|---|
| 16a | Effective against Gram-positive bacteria | ORL-1 | Analgesic |
| 16b | Effective against Gram-negative bacteria | β3 Adrenergic | Anti-inflammatory |
| 16c | Moderate antifungal activity | - | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
